2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one
CAS No.:
Cat. No.: VC17871142
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 2-[(propan-2-ylamino)methyl]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C8H13N3O/c1-6(2)10-5-7-9-4-3-8(12)11-7/h3-4,6,10H,5H2,1-2H3,(H,9,11,12) |
| Standard InChI Key | CVCLZJDRGHSGOU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCC1=NC=CC(=O)N1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The dihydropyrimidin-4-one core consists of a partially saturated pyrimidine ring with nitrogen atoms at positions 1 and 3 and a ketone group at position 4. The 2-([(propan-2-yl)amino]methyl) substituent introduces a branched aliphatic amine via a methylene linker. This configuration enhances solubility compared to purely aromatic DHPM derivatives while retaining the capacity for hydrogen bonding through the secondary amine .
Table 1: Estimated Molecular Properties of 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₃O |
| Molecular Weight | 194.25 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (2 ring N, 1 ketone O) |
| LogP (Predicted) | 1.2 ± 0.3 |
The propan-2-yl group’s steric bulk may hinder planarization of the DHPM ring, potentially influencing binding to biological targets. Comparative studies of analogous compounds suggest that such substituents improve metabolic stability relative to linear alkyl chains .
Synthetic Methodologies
Biginelli Reaction Adaptations
Like most DHPMs, 2-([(propan-2-yl)amino]methyl)-3,4-dihydropyrimidin-4-one can likely be synthesized via modified Biginelli reactions. This one-pot, three-component condensation typically involves:
-
A β-keto ester (e.g., ethyl acetoacetate)
-
An aldehyde (e.g., formaldehyde for methyl substitution)
-
A urea derivative (e.g., N-(propan-2-yl)urea)
Recent advances employ catalysts such as ceric ammonium nitrate (10 mol%) in ethanol under reflux, achieving yields >75% for similar DHPMs . Microwave-assisted synthesis at 100°C for 20 minutes has also been reported to enhance efficiency .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in purifying the polar propan-2-ylamino methyl group. Continuous-flow systems with in-line liquid-liquid extraction modules may address this, though scalability data remain sparse for this specific derivative.
Chemical Reactivity and Functionalization
Nucleophilic Substitution at the Amine
The secondary amine undergoes acylation with acetyl chloride (CH₃COCl) in dichloromethane at 0°C, producing N-acetyl derivatives. This reaction, critical for prodrug development, proceeds in >90% yield within 2 hours.
Oxidation Pathways
Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the dihydropyrimidinone ring to a fully aromatic pyrimidin-4-one system. This conversion, observed in analogs, diminishes hydrogen bonding capacity but enhances π-π stacking interactions .
Table 2: Comparative Reactivity of DHPM Derivatives
| Reaction Type | Reagents | Product Yield (%) |
|---|---|---|
| Acylation | Acetyl chloride | 92 |
| Oxidation | mCPBA | 78 |
| Alkylation | Methyl iodide | 65 |
Biological Activity and Mechanistic Insights
Anticancer Mechanisms
Docking studies of similar DHPMs suggest inhibition of topoisomerase IIα (IC₅₀ ≈ 2.4 μM) through intercalation into the DNA-enzyme complex . The methylene linker in 2-([(propan-2-yl)amino]methyl)-3,4-dihydropyrimidin-4-one could facilitate deeper binding pocket penetration compared to shorter chains.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing kinase inhibitors. For example, coupling with 4-fluorobenzyl bromide via SN2 yields analogs with IC₅₀ < 100 nM against EGFR mutants .
Material Science Applications
DHPM derivatives polymerize via ring-opening metathesis (ROMP) using Grubbs catalyst. The propan-2-yl group increases glass transition temperature (Tg) by 15°C relative to unsubstituted analogs, suggesting utility in high-temperature coatings.
Comparison with Structural Analogs
Table 3: Structure-Activity Relationships in DHPM Derivatives
| Compound | Substituent (Position 2) | MIC (μg/mL)* | LogP |
|---|---|---|---|
| 2-Methyl-3,4-dihydropyrimidin-4-one | Methyl | 6.25 | 0.8 |
| 2-(Aminomethyl)-DHPM | Aminomethyl | 3.13 | -0.2 |
| This compound | Propan-2-ylamino methyl | 1.56† | 1.2 |
*Against Staphylococcus aureus; †Predicted value based on QSAR models .
The branched amine improves lipophilicity (LogP 1.2 vs. -0.2 for aminomethyl analog), enhancing oral bioavailability in preclinical models .
Future Research Directions
Targeted Drug Delivery
Conjugation to gold nanoparticles (5 nm diameter) via Au-N bonding could enable tumor-selective delivery. Preliminary simulations show 40% higher cellular uptake compared to free drug forms .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling (400 rpm, 30 min) may reduce E-factor by 85% compared to traditional methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume